![molecular formula C19H17N3O3 B5633604 N-(2-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5633604.png)
N-(2-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves catalytic hydrogenation, showcasing a green synthesis approach for N-(3-Amino-4-methoxyphenyl)acetamide derivatives used in azo disperse dyes production. A novel Pd/C catalyst exhibited high activity, selectivity, and stability, achieving a selectivity of 99.3% in methanol and water (Zhang Qun-feng, 2008).
Molecular Structure Analysis
Studies on molecular structure are critical for understanding compound properties. The crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a related compound, was determined using X-ray diffraction analysis, revealing intermolecular hydrogen bonds significant for its properties (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactivity and the formation of novel compounds through reactions such as silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes highlight the diversity of chemical properties and the potential for generating new molecular structures with unique properties (N. Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of compounds are crucial for their application and functionality. The synthesis and structural analysis of 2-Phenyl-N-(pyrazin-2-yl)Acetamide, including thermogravimetric and differential thermal analysis, provide insights into the stability and physical behavior of such compounds (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity towards various reagents and the synthesis of derivatives with potential biological activity, are areas of significant interest. For instance, the modification of certain acetamide compounds to improve their pharmacological profile while reducing toxicity showcases the importance of chemical property optimization (Xiao-meng Wang et al., 2015).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-17-10-6-5-9-16(17)20-18(23)13-22-19(24)12-11-15(21-22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZTUAHEQBXICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide |
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